Phenol, 5-ethoxy-2-hexyl-
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Overview
Description
Phenol, 5-ethoxy-2-hexyl-, is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has an ethoxy group (-OCH2CH3) and a hexyl group (-C6H13) attached to the phenol ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 5-ethoxy-2-hexyl-, can be achieved through various methods. One common approach is the nucleophilic aromatic substitution reaction, where an ethoxy group is introduced to the phenol ring. This can be done using ethyl bromide in the presence of a base such as sodium ethoxide. The hexyl group can be introduced through a Friedel-Crafts alkylation reaction using hexyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of Phenol, 5-ethoxy-2-hexyl-, often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the steps of ethoxylation and alkylation, followed by purification through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Phenol, 5-ethoxy-2-hexyl-, undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring can undergo nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated phenols.
Scientific Research Applications
Phenol, 5-ethoxy-2-hexyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Phenol, 5-ethoxy-2-hexyl-, involves its interaction with cellular components. It acts as a proteolytic agent, dissolving tissue on contact through proteolysis. This compound can also interact with enzymes and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Phenol, 5-ethoxy-2-hexyl-, can be compared with other phenol derivatives such as:
Properties
CAS No. |
92369-59-0 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-ethoxy-2-hexylphenol |
InChI |
InChI=1S/C14H22O2/c1-3-5-6-7-8-12-9-10-13(16-4-2)11-14(12)15/h9-11,15H,3-8H2,1-2H3 |
InChI Key |
HTCNWWOBQWBRBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)OCC)O |
Origin of Product |
United States |
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